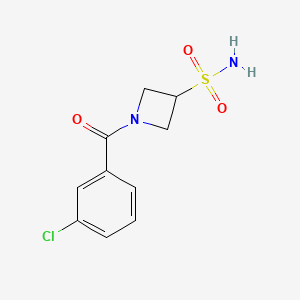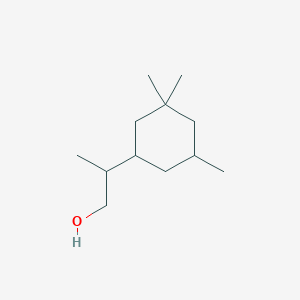
2-(3,3,5-Trimethylcyclohexyl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,3,5-Trimethylcyclohexyl)propan-1-ol, also known as TMC-1-ol, is a cyclic tertiary alcohol with a unique structure that has garnered interest in the scientific community. TMC-1-ol is synthesized through a multi-step reaction that involves the reduction of a ketone and the formation of a cyclic structure.
Mechanism of Action
The exact mechanism of action of 2-(3,3,5-Trimethylcyclohexyl)propan-1-ol is not fully understood. However, it is believed that this compound interacts with cell membranes and alters their properties, leading to changes in cell behavior. This compound has also been shown to have antioxidant properties, which may play a role in its mechanism of action.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis. This compound has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. In vivo studies have shown that this compound can improve cognitive function and reduce oxidative stress.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(3,3,5-Trimethylcyclohexyl)propan-1-ol in lab experiments is its unique structure, which allows for the synthesis of cyclic polymers with potential applications in various fields. This compound is also relatively easy to synthesize, which makes it a cost-effective option for lab experiments. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on 2-(3,3,5-Trimethylcyclohexyl)propan-1-ol. One potential direction is the synthesis of new derivatives of this compound with improved properties, such as increased solubility in water or enhanced antioxidant activity. Another potential direction is the investigation of the mechanism of action of this compound, which could lead to the development of new drugs or therapies for various diseases. Finally, further research is needed to fully understand the potential applications of this compound in the field of polymer chemistry and nanotechnology.
Synthesis Methods
The synthesis of 2-(3,3,5-Trimethylcyclohexyl)propan-1-ol involves a multi-step reaction that starts with the reduction of 3,3,5-trimethylcyclohexanone using sodium borohydride or lithium aluminum hydride. The resulting alcohol is then oxidized to form the corresponding carboxylic acid, which is then converted to the ester through a Fischer esterification. Finally, the ester is reduced to the cyclic tertiary alcohol this compound.
Scientific Research Applications
2-(3,3,5-Trimethylcyclohexyl)propan-1-ol has been used in various scientific research applications due to its unique structure and properties. One of the most notable applications of this compound is in the field of polymer chemistry. This compound can be used as a monomer in the synthesis of cyclic polymers, which have potential applications in drug delivery, biodegradable materials, and nanotechnology.
properties
IUPAC Name |
2-(3,3,5-trimethylcyclohexyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O/c1-9-5-11(10(2)8-13)7-12(3,4)6-9/h9-11,13H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZNJQECHLKHZAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)(C)C)C(C)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,3-benzodioxol-5-ylmethyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2752194.png)
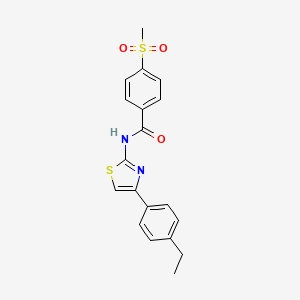

![8-(4-Fluorophenyl)-5-[(2-fluorophenyl)methyl]-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2752199.png)
![2-(2-chloro-6-fluorophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide](/img/structure/B2752201.png)
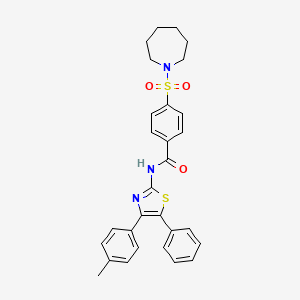
![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2752206.png)
![2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2752208.png)
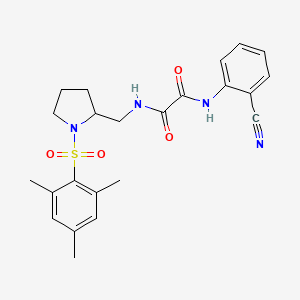
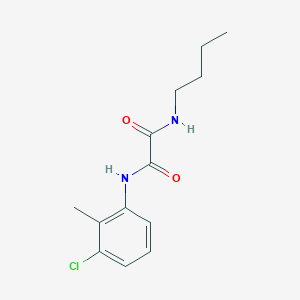

![N-(benzo[d]thiazol-6-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2752213.png)
![7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-phenylsulfanylpurine-2,6-dione](/img/structure/B2752215.png)
